molecular formula C22H40N2O4S2 B1455203 Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) CAS No. 1417793-96-4

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

Cat. No. B1455203
M. Wt: 460.7 g/mol
InChI Key: WSIQTNLAPOTUKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DTBB is represented by the InChI code: 1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3 . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

DTBB has a molecular weight of 460.7 g/mol. It’s a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Safety And Hazards

DTBB is classified as a dangerous substance, as indicated by the GHS05 and GHS07 pictograms . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIQTNLAPOTUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

CAS RN

1417793-96-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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